3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid
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Overview
Description
3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl ring substituted with two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the butyric acid backbone: This can be achieved through various organic reactions such as alkylation or acylation.
Introduction of the trifluoromethyl groups: The phenyl ring is substituted with trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyric acid moiety.
Reduction: Reduction reactions could target the carbonyl group in the Boc protecting group.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential drug candidate or intermediate in drug synthesis.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the trifluoromethyl groups, making it less hydrophobic.
4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid: Lacks the Boc-amino group, reducing its reactivity in certain biological contexts.
Uniqueness
The presence of both the Boc-protected amino group and the trifluoromethyl-substituted phenyl ring makes 3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid unique. This combination of features can influence its solubility, reactivity, and interactions with biological molecules.
Properties
Molecular Formula |
C17H19F6NO4 |
---|---|
Molecular Weight |
415.33 g/mol |
IUPAC Name |
4-[2,4-bis(trifluoromethyl)phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H19F6NO4/c1-15(2,3)28-14(27)24-11(8-13(25)26)6-9-4-5-10(16(18,19)20)7-12(9)17(21,22)23/h4-5,7,11H,6,8H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
WSDMSXGGWDJBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
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